molecular formula C8H16ClNO2 B12288806 methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B12288806
M. Wt: 193.67 g/mol
InChI Key: UULFFIJPLBXISM-LEUCUCNGSA-N
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Description

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, with both the 2S and 3S configurations. It is commonly used in various scientific research applications due to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced at the 3-position of the pyrrolidine ring using ethylating agents under controlled conditions.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted pyrrolidines.

Scientific Research Applications

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both an ethyl group and a carboxylate ester. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1

InChI Key

UULFFIJPLBXISM-LEUCUCNGSA-N

Isomeric SMILES

CC[C@H]1CCN[C@@H]1C(=O)OC.Cl

Canonical SMILES

CCC1CCNC1C(=O)OC.Cl

Origin of Product

United States

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